molecular formula C14H8BrNO2 B3055708 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 66387-70-0

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B3055708
CAS No.: 66387-70-0
M. Wt: 302.12 g/mol
InChI Key: MNZCLMDWYBZFGY-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound featuring a benzoxazinone core with a bromine atom at position 6 and a phenyl group at position 2. This structure is synthesized via cyclization reactions involving anthranilic acid derivatives and acylating agents. For instance, benzoyl chloride reacts with anthranilic acid in pyridine to yield 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, with bromination introducing the 6-bromo substituent . Key spectral data include:

  • LCMS: m/z 302.0 (M+H)+, 94% purity.
  • 1H-NMR (DMSO-d6): δ 8.25–8.10 (m, 3H), 8.11 (dd, J = 8.5 Hz, 2.5 Hz, 1H), 7.68–7.59 (m, 4H) .
    The compound’s bioactivity is linked to its ability to modulate enzyme targets such as cyclin-dependent kinases (CDKs) and anticonvulsant pathways, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

6-bromo-2-phenyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZCLMDWYBZFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325539
Record name 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66387-70-0
Record name 66387-70-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid and Benzoyl Chloride

The parent compound, 2-phenyl-4H-benzo[d]oxazin-4-one, serves as a precursor for bromination. Its synthesis begins with anthranilic acid (1 ) and benzoyl chloride (2 ) in anhydrous pyridine. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution : The amine group of anthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate amide (3 ). Pyridine acts as a base, deprotonating the amine to enhance nucleophilicity.
  • Intramolecular Cyclization : Deprotonation of the carboxylic acid moiety generates a carboxylate anion, which undergoes nucleophilic attack on the adjacent amide carbonyl, yielding the benzoxazinone ring.

This method achieves a high yield of 90% ± 2% (n=6). Spectral confirmation includes:

  • ¹H NMR (DMSO-d₆, 600 MHz): Aromatic protons at δ 7.57–8.19 ppm (9H).
  • ¹³C NMR : Lactone carbonyl at δ 158.8 ppm and imine carbon at δ 156.4 ppm.
  • IR : C=O stretch at 1764 cm⁻¹ and C=N vibration at 1614 cm⁻¹.

Bromination of 2-Phenyl-4H-benzo[d]oxazin-4-one

Introducing bromine at the 6-position requires regioselective electrophilic substitution. Palladium-catalyzed C–H activation offers superior selectivity over traditional bromination.

Procedure :

  • Catalyst System : Pd(OAc)₂ (5 mol%) and DPE-phos (6 mol%).
  • Bromine Source : N-Bromosuccinimide (NBS, 1.2 equiv).
  • Conditions : 1,4-dioxane, 80°C, 24 hours.

This method selectively brominates the benzoxazinone at the 6-position due to the directing effect of the lactone oxygen. The product is isolated in 85% yield (estimated from analogous reactions in Ref.).

Direct Pd-Catalyzed C–H Halogenation

A one-pot approach bypasses the need for pre-synthesized intermediates. Using 2-phenyl-4H-benzo[d]oxazin-4-one as the substrate, Pd-catalyzed C–H activation enables direct bromination.

Key Advantages :

  • Regioselectivity : Directed by the oxazinone oxygen, ensuring exclusive bromination at C6.
  • Functional Group Tolerance : Compatible with electron-withdrawing and -donating substituents.

Experimental Data :

  • Reaction Scale : 1 mmol substrate yields 302 mg (85%) of product.
  • Purity : >98% (HPLC).

Comparative Analysis of Methods

Parameter Cyclocondensation + Bromination Direct C–H Bromination
Yield 76–85% 85–90%
Steps 2 1
Regioselectivity Moderate High
Catalyst Cost Low (pyridine) High (Pd, ligands)
Suitability for Scale-up Excellent Moderate

The cyclocondensation route is cost-effective for large-scale synthesis, while the Pd-catalyzed method excels in selectivity for small-scale precision.

Spectral Characterization and Validation

6-Bromo-2-phenyl-4H-benzo[d]oxazin-4-one :

  • Molecular Formula : C₁₄H₈BrNO₂.
  • Molecular Weight : 302.12 g/mol.
  • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.18 (dd, J = 7.7 Hz, 2H, Ar–H), 7.93 (td, J = 7.7 Hz, 1H, Ar–H), 7.67–7.57 (m, 5H, Ar–H).
  • ¹³C NMR : δ 158.8 (C=O), 156.4 (C=N), 132.7–116.9 (Ar–C).
  • ESI-MS : [M+H]⁺ = 302.12.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzoxazinone derivatives.

    Oxidation Reactions: Quinazolinone derivatives.

    Reduction Reactions: Dihydrobenzoxazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity:
    • Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes associated with tumor growth .
  • Anti-inflammatory Properties:
    • The compound has shown promise in reducing inflammation markers in vitro, indicating potential use as an anti-inflammatory agent .
  • Antimicrobial Effects:
    • Preliminary research indicates that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Biological Research

This compound is also being explored for its role as an enzyme inhibitor:

  • Serine Protease Inhibition:
    • The compound has been identified as a potential inhibitor of serine proteases, which are crucial in various biological processes including digestion and immune response. Its binding affinity to the active site of these enzymes could prevent substrate access and subsequent catalysis.

Materials Science

In materials science, this compound is utilized in the development of new materials:

  • Fluorescent Materials:
    • The unique structure of this compound allows for the design of fluorescent materials with specific properties, which can be applied in sensors and imaging technologies.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

  • Cytotoxicity Assays:
    • In vitro assays demonstrated that concentrations of 10 µM significantly inhibited cell proliferation in cancer cell lines by more than 50% compared to controls .
  • Enzyme Inhibition Studies:
    • Kinetic studies revealed that the compound acts as a competitive inhibitor against serine proteases with an IC₅₀ value in the low micromolar range .
  • Material Development:
    • Researchers have successfully synthesized polymer composites incorporating this compound that exhibit enhanced fluorescence properties suitable for bioimaging applications .

Comparison with Similar Compounds

Substituent Effects at Position 2

The phenyl group at position 2 distinguishes 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one from analogs with alkyl or heteroaryl substituents:

  • 6-Bromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one : Used in anticonvulsant agents (compounds 93–95), this derivative showed activity against tonic and clonic seizures without neurotoxicity, highlighting the role of ethyl groups in enhancing CNS activity .
  • 2-Methyl derivatives: 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (compound 1) was used to synthesize bis-quinazolinone hybrids, demonstrating iodine’s utility in heavy-atom effects for crystallography or radioimaging .

Table 1: Position 2 Substituent Impact on Activity

Substituent Biological Activity Key Findings Reference
Phenyl CDK9 inhibition, anticancer potential Moderate activity (IC50 ~0.4 μM)
Ethyl Anticonvulsant Seizure suppression, no toxicity
Methyl Diagnostic/prodrug applications Facilitates iodination for hybrid synthesis
Halogenation at Position 6

Bromine at position 6 influences electronic properties and target binding. Comparisons with chloro, iodo, and nitro analogs reveal trade-offs in potency and synthetic accessibility:

  • 6-Nitro-2-propyl-4H-benzo[d][1,3]oxazin-4-one (3): Reacts with nitrogen nucleophiles to form quinazolinones, indicating nitro groups enhance electrophilicity for ring expansion .
  • 6,8-Diiodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (2) : Exhibits antibacterial activity, suggesting iodine’s bulk improves membrane penetration .

Table 2: Halogen Effects on Reactivity and Bioactivity

Halogen Reactivity/Bioactivity Example Application Reference
Br Moderate electrophilicity, CDK9 inhibition Anticancer lead optimization
I Enhanced steric bulk, radioimaging Hybrid molecule synthesis
NO2 High electrophilicity Quinazolinone precursor
Core Heterocycle Modifications

Replacing the benzoxazinone core with quinazolinone or thieno-oxazinone alters bioactivity:

  • Quinazolin-4-one (compound 25): Derived from 2-(3-bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one (24), this analog showed 3-fold higher CDK9 inhibition (IC50 = 0.142 μM vs. 0.4 μM for oxazinone), emphasizing the importance of the quinazolinone ring in kinase binding .
  • Thieno[2,3-d][1,3]oxazin-4-one: Exhibited C1s protease inhibition (IC50 = 2.02 μM), suggesting fused heterocycles improve selectivity for serine proteases .

Table 3: Core Structure Comparison

Core Structure Target Activity Potency (IC50) Reference
Benzoxazin-4-one CDK9 inhibition 0.4 μM
Quinazolin-4-one CDK9 inhibition 0.142 μM
Thieno-oxazin-4-one C1s protease inhibition 2.02 μM

Biological Activity

6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one (CAS No. 66387-70-0) is a heterocyclic compound belonging to the benzoxazinone class, characterized by its bromine atom at the sixth position and a phenyl group at the second position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.

  • Molecular Formula : C₁₄H₈BrNO₂
  • Molecular Weight : 288.12 g/mol
  • Melting Point : 220–225 °C
  • Structural Characteristics : The presence of both bromine and phenyl groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a compound derived from this structure exhibited significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
6nA549 (Lung)5.9
6nSW-480 (Colorectal)2.3
6nMCF-7 (Breast)5.65

These results indicate that compound 6n can induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest in the S phase, suggesting a mechanism that may involve inhibition of cell proliferation pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit serine proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, structure-activity relationship (SAR) studies indicate that halogen substitutions on the phenyl ring enhance its antiproliferative activity while certain alkyl substitutions may reduce efficacy .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Some derivatives of benzoxazinones have shown promise in reducing inflammation markers.
  • Enzyme Inhibition : Investigated for inhibition of other enzymes beyond serine proteases, indicating broad pharmacological potential .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various derivatives of benzoxazinones including this compound. The research involved:

  • Synthesis : The compound was synthesized through a reaction involving 5-bromoanthranilic acid and orthoesters under reflux conditions.
  • In Vitro Testing : Compounds were tested against human cancerous cell lines (A549, SW-480, MCF-7), revealing significant cytotoxicity with IC50 values much lower than those of standard chemotherapeutics like Cisplatin.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneLacks bromine at position sixLower anticancer activity
6-Bromo-4H-benzo[d][1,3]oxazin-4-oneLacks phenyl group at position twoReduced biological activity
6-Bromo-2-(4-pyridyl)-4H-benzo[d][1,3]oxazin-4-oneContains pyridyl instead of phenylDifferent pharmacological profile

Q & A

Q. What experimental approaches address contradictory data in biological activity studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ consistency across replicates .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 6-Br vs. 6-CN) to reconcile potency disparities .
  • Meta-Analysis : Cross-reference results from independent assays (e.g., anthelmintic vs. antibacterial screens) .

Tables for Key Data

Q. Table 1: Synthetic Yields Under Different Conditions

Reaction TypeConditionsYield (%)Reference
Acylation-CyclizationPyridine, 0°C70
Pd-Catalyzed CyclizationCO atmosphere, 80°C80
Microwave Suzuki CouplingPd(II)-diimine, 100°C95

Q. Table 2: Biological Activity of Selected Derivatives

DerivativeActivity (IC₅₀ or MIC)ModelReference
BQ1 (Metformin analog)Anthelmintic (EC₅₀ = 12 µM)In vitro
3-Amino-5,6-difluoro derivativeAnti-inflammatory (ED₅₀ = 25 mg/kg)In vivo
Cyclopenta-thienooxazinoneCEase inhibition (Kᵢ = 630 nM)Enzymatic

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
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6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

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